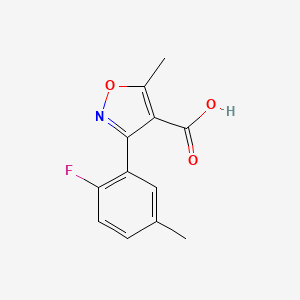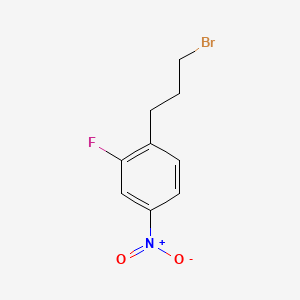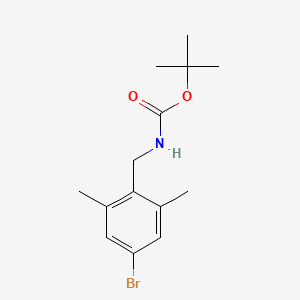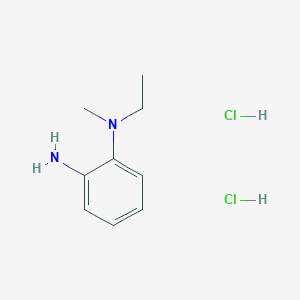![molecular formula C22H22ClN3O2 B15306898 N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene moiety, an isoquinoline core, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride typically involves multi-step organic reactions. One common approach includes the condensation of naphthalene derivatives with isoquinoline intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
化学反应分析
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
科学研究应用
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide hydrochloride
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride is unique due to its specific structural features, such as the isoquinoline core and the amide linkage. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C22H22ClN3O2 |
|---|---|
分子量 |
395.9 g/mol |
IUPAC 名称 |
N-(2-amino-1-naphthalen-2-ylethyl)-1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21N3O2.ClH/c23-12-20(16-10-9-14-5-1-2-6-15(14)11-16)25-22(27)19-13-24-21(26)18-8-4-3-7-17(18)19;/h1-11,19-20H,12-13,23H2,(H,24,26)(H,25,27);1H |
InChI 键 |
AULWXBJVQRQTLD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C2C(=O)N1)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid](/img/structure/B15306825.png)
![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)

![1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B15306834.png)

![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)

![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)

![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)


![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
